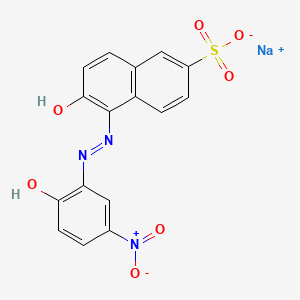
Sodium 6-hydroxy-5-((2-hydroxy-5-nitrophenyl)azo)naphthalene-2-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 222-827-8, also known as (3-chloro-2-hydroxypropyl)trimethylammonium chloride, is a quaternary ammonium compound widely used in various industrial and scientific applications. This compound is known for its reactivity and versatility, making it a valuable chemical in multiple fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-chloro-2-hydroxypropyl)trimethylammonium chloride typically involves the reaction of trimethylamine with epichlorohydrin. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Trimethylamine+Epichlorohydrin→(3-chloro-2-hydroxypropyl)trimethylammonium chloride
Industrial Production Methods
In industrial settings, the production of (3-chloro-2-hydroxypropyl)trimethylammonium chloride is carried out in large-scale reactors. The process involves the continuous addition of trimethylamine and epichlorohydrin, followed by purification steps to remove any impurities. The final product is obtained in high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(3-chloro-2-hydroxypropyl)trimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The hydroxyl group in the compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in aqueous or organic solvents.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quaternary ammonium salts, while oxidation and reduction reactions can produce different alcohols or ketones.
Wissenschaftliche Forschungsanwendungen
(3-chloro-2-hydroxypropyl)trimethylammonium chloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: Employed in the modification of biomolecules and as a disinfectant.
Medicine: Utilized in the formulation of pharmaceuticals and as an antimicrobial agent.
Industry: Applied in the production of surfactants, fabric softeners, and water treatment chemicals.
Wirkmechanismus
The mechanism of action of (3-chloro-2-hydroxypropyl)trimethylammonium chloride involves its interaction with various molecular targets. The compound can disrupt cell membranes, leading to cell lysis and death. It can also interact with proteins and nucleic acids, affecting their structure and function. The pathways involved in these interactions depend on the specific application and conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-chloro-2-hydroxypropyl)dimethylamine
- (3-chloro-2-hydroxypropyl)diethylamine
- (3-chloro-2-hydroxypropyl)triethylamine
Uniqueness
(3-chloro-2-hydroxypropyl)trimethylammonium chloride is unique due to its specific structure, which imparts distinct chemical and physical properties. Its high reactivity and versatility make it suitable for a wide range of applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
3624-64-4 |
|---|---|
Molekularformel |
C16H10N3NaO7S |
Molekulargewicht |
411.3 g/mol |
IUPAC-Name |
sodium;6-hydroxy-5-[(2-hydroxy-5-nitrophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C16H11N3O7S.Na/c20-14-6-2-10(19(22)23)8-13(14)17-18-16-12-4-3-11(27(24,25)26)7-9(12)1-5-15(16)21;/h1-8,20-21H,(H,24,25,26);/q;+1/p-1 |
InChI-Schlüssel |
NXLJCMZUMDRSMJ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O)O.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















